1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique molecular structure and functional properties. Its molecular formula is , and it features a brominated pyridine ring attached to a cyclopropane carboxylic acid moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities and applications.
This compound falls under the category of brominated heterocycles and carboxylic acids. It is classified as a pyridine derivative, which is significant in the development of pharmaceuticals and agrochemicals due to the diverse reactivity patterns exhibited by pyridine derivatives.
The synthesis of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid typically involves several key steps:
The molecular structure of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid can be described as follows:
The InChI representation of this compound is:
This structural information supports its classification and potential reactivity in various chemical reactions .
1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid participates in several types of chemical reactions:
The mechanism of action for 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid primarily revolves around its interactions with biological targets. The presence of the brominated pyridine moiety suggests potential interactions with enzymes or receptors that recognize heterocyclic compounds.
Research indicates that compounds with similar structures may exhibit:
The detailed mechanism would require further empirical studies to elucidate specific interactions at the molecular level.
The physical and chemical properties of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid include:
These properties are crucial for understanding its behavior during synthesis and application in various chemical environments .
The applications of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid span several scientific domains:
The molecular hybridization of bromopyridine and cyclopropane motifs represents a sophisticated strategy in modern drug design, aimed at addressing complex pharmacological challenges. Compounds such as 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid (CAS: 1780834-34-5) exemplify this approach, combining the versatile pyridine scaffold with the constrained geometry of a cyclopropane ring. This fusion creates unique three-dimensional architectures that enhance interactions with biological targets while optimizing physicochemical properties. The bromine substituent further fine-tunes reactivity, enabling targeted synthetic modifications for structure-activity relationship (SAR) studies. Such hybrids are increasingly prominent in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics due to their ability to overcome limitations like metabolic instability and poor membrane permeability [1] [2] [5].
The pyridine ring serves as a privileged scaffold in medicinal chemistry due to its hydrogen-bond acceptor capability, moderate basicity (pKa ~5.2), and aromatic stability. These properties facilitate target binding through dipole interactions and π-stacking while improving aqueous solubility. In 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid, the pyridine nitrogen occupies position 1, positioning the bromine and cyclopropane substituents at meta- and para- locations, respectively. This arrangement creates an electronic gradient that influences the compound’s dipole moment and binding orientation [1] [9].
The cyclopropane ring introduces high ring strain (~27.5 kcal/mol) and distinct bond angles (60° vs. typical 109.5° for sp³ carbons). This strain energy enhances binding affinity through "strain-release" effects when the ring interacts with hydrophobic enzyme pockets. Additionally, cyclopropane’s C–H bonds exhibit higher bond dissociation energy (106 kcal/mol) than unstrained alkanes (98 kcal/mol), reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. The carboxylic acid group appended to the cyclopropane enables salt formation for solubility optimization and forms critical hydrogen bonds with target proteins [5].
Table 1: Comparative Structural and Electronic Features of Bromopyridine-Cyclopropane Hybrids
Compound Name | Pyridine Substitution Pattern | Cyclopropane Functionalization | Molecular Formula | Key Structural Distinctions |
---|---|---|---|---|
1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid | 3-Br, 4-cyclopropyl | Carboxylic acid | C₉H₈BrNO₂ | Bromine meta to N; acid directly attached to cyclopropane |
1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 1256038-40-0) | 5-Br, 3-cyclopropyl | Carboxylic acid | C₉H₈BrNO₂ | Bromine para to N; symmetric substitution |
4-Bromo-3-cyclopropylpyridine | 4-Br, 3-cyclopropyl | None | C₈H₇BrN | Lacks carboxylic acid; reduced polarity |
The fusion of these motifs disrupts molecular planarity, as evidenced by the torsional angle between the pyridine and cyclopropane rings (typically 30–50°). This nonplanarity reduces crystal packing efficiency, lowering melting points (predicted: 180–185°C) and enhancing solubility in lipid membranes. Computational studies indicate that 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid exhibits a logP of 2.1 ± 0.3, balancing hydrophilicity and membrane permeability. These properties are critical for CNS penetration or oral bioavailability, though aqueous solubility remains limited (<1 mg/mL), necessitating prodrug strategies in development [1] [5].
Table 2: Physicochemical Properties of 1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic Acid
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 242.07 g/mol | Calculated |
logP (Octanol-Water) | 2.1 ± 0.3 | Predicted, indicates moderate lipophilicity |
Water Solubility | <1 mg/mL | Low, due to hydrophobic cyclopropane |
Melting Point | 180–185°C | Predicted based on analogues |
Hydrogen Bond Acceptors | 3 | Pyridine N, two carboxyl O atoms |
Hydrogen Bond Donors | 1 | Carboxylic acid group |
Bromine’s incorporation at the pyridine 3-position is a strategic design choice that profoundly influences both electronic distribution and synthetic versatility. As a heavy halogen (van der Waals radius: 1.85 Å), bromine creates steric hindrance that selectively blocks metabolic hotspots and directs regioselective metal-catalyzed cross-coupling reactions. Its strong electron-withdrawing effect (-I inductive effect) reduces the pyridine ring’s electron density, lowering the LUMO energy and enhancing susceptibility to nucleophilic aromatic substitution. This electronic perturbation also acidifies adjacent C–H bonds, facilitating directed ortho-lithiation for further functionalization [2] [9].
The bromine substituent significantly alters the compound’s dipole moment, estimated at ~3.5 D for 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid. This polarization strengthens interactions with target proteins through halogen bonding, where bromine acts as a σ-hole donor to oxygen/nitrogen atoms in receptor binding sites. Such bonds contribute 3–7 kcal/mol of binding energy—comparable to hydrogen bonds—and improve inhibitor potency. For example, bromopyridine derivatives show enhanced affinity for kinase ATP pockets, with IC₅₀ values often 2–5 fold lower than non-halogenated analogs [1] [5].
Table 3: Impact of Bromine on Reactivity and Bioactivity
Parameter | Effect of Bromine Substituent | Application Example |
---|---|---|
Hammett Constant (σₘ) | +0.39 (moderate electron-withdrawing) | Increases electrophilicity at C2/C6 positions for SNAr |
Cross-Coupling Utility | Enables Suzuki, Stille, and Negishi reactions | Synthesis of biaryl libraries for SAR studies |
Halogen Bond Strength | 3–7 kcal/mol with carbonyl/histidine residues | Kinase inhibition (e.g., Akt inhibitors) |
Steric Shielding | Protects C2/C6 from oxidation | Reduces hepatic clearance; improves metabolic stability |
Synthetic applications highlight bromine’s role as a transformative handle. The compound undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to install aryl, vinyl, or alkynyl groups, enabling rapid diversification of the pyridine core. Bromine also facilitates ortho-directed metalation using strong bases like n-butyllithium, allowing introduction of aldehydes, carboxylic acids, or other electrophiles at the C2 position. These reactions underpin the synthesis of complex analogs such as kinase inhibitors featuring fused bicyclic systems or extended hydrophobic side chains [1] [7].
In biological contexts, bromine’s steric bulk creates selective occlusion in enzyme binding pockets. For instance, in BACE-1 inhibitors for Alzheimer’s disease, brominated cyclopropane derivatives show improved selectivity over non-halogenated counterparts by sterically hindering interactions with off-target aspartic proteases. Similarly, bromine’s hydrophobic surface area enhances van der Waals contacts with leucine or valine residues in ATP-binding sites, contributing to the submicromolar potency observed in tyrosine kinase inhibitors [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: